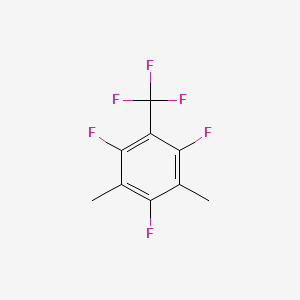

1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H6F6 . It is a derivative of benzene, where three hydrogen atoms are replaced by trifluoromethyl groups and two hydrogen atoms are replaced by methyl groups .

Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds, such as “1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene”, can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis

The molecular structure of “1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene” consists of a benzene ring with three trifluoromethyl groups and two methyl groups attached to it . The trifluoromethyl group is a functional group that has the formula -CF3 .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Scientific Research Applications

Synthesis of Benzoic Acid Derivatives

This compound serves as a precursor in synthesizing 2,4,6-tris(trifluoromethyl)benzoic acid . The process involves a reaction with n-butyllithium and carbon dioxide, leading to a variety of benzoic acid derivatives that are crucial in pharmaceutical synthesis .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, this trifluoromethyl benzene variant is used to create more complex molecules. Its stability under various conditions makes it a valuable building block for synthesizing new chemical entities .

Biological Applications

The iodinated form, 1,3,5-Trifluoro-2,4,6-triiodobenzene , has been noted for its utility in biological applications. While not the same compound, the structural similarities suggest potential biological research applications for the trifluoromethyl benzene .

Direct Metalation

The compound can undergo direct metalation with n-butyllithium, forming a lithio derivative. This reaction is fundamental in creating organometallic compounds for various catalytic and synthetic applications .

Mechanism of Action

Target of Action

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The trifluoromethyl group is known to participate in radical trifluoromethylation, which involves the trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

The trifluoromethyl group is known to be involved in various biochemical reactions, particularly in the field of pharmaceuticals and agrochemicals .

Result of Action

Compounds with trifluoromethyl groups are known to have significant impacts in pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name |

1,3,5-trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-3-6(10)4(2)8(12)5(7(3)11)9(13,14)15/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDUOIDZMMKMLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)C(F)(F)F)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382182 |

Source

|

| Record name | 1,3,5-trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886762-24-9 |

Source

|

| Record name | 1,3,5-trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1333690.png)